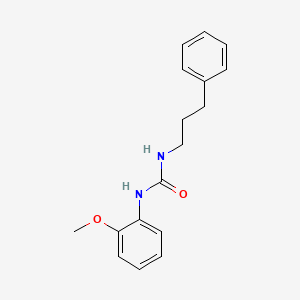![molecular formula C18H23N3O3S B4738316 2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide](/img/structure/B4738316.png)
2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide
Übersicht
Beschreibung
2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide, also known as DMXAA, is a small molecule that has been extensively studied for its anti-tumor properties. It was first discovered in the 1980s and has since been shown to have promising potential as a cancer treatment.
Wirkmechanismus
2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide works by activating the immune system and inducing the production of cytokines, which are signaling molecules that help to regulate the immune response. Specifically, 2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide activates the production of interferon-alpha and tumor necrosis factor-alpha, which have been shown to be effective at killing tumor cells.
Biochemical and Physiological Effects:
2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide has been shown to have a number of biochemical and physiological effects, including the activation of the immune system and the induction of cytokine production. It has also been shown to have anti-angiogenic effects, meaning that it can inhibit the growth of new blood vessels that tumors need to grow and spread.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide is that it has been extensively studied in preclinical models and has shown promising results. However, one limitation is that it has not yet been approved for use in humans, meaning that its safety and efficacy in humans is still unknown.
Zukünftige Richtungen
There are a number of future directions for research on 2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide, including further preclinical studies to better understand its mechanism of action and potential therapeutic applications. Additionally, clinical trials in humans will be necessary to determine its safety and efficacy as a cancer treatment. Finally, there is also potential for 2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide to be used in combination with other cancer treatments to enhance their effectiveness.
Wissenschaftliche Forschungsanwendungen
2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide has been extensively studied for its anti-tumor properties and has been shown to have promising results in preclinical studies. It works by activating the immune system and inducing the production of cytokines, which in turn stimulate the destruction of tumor cells. 2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide has been shown to be effective against a variety of tumor types, including melanoma, lung cancer, and breast cancer.
Eigenschaften
IUPAC Name |
2-(3,4-dimethyl-N-methylsulfonylanilino)-N-pyridin-3-ylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-5-17(18(22)20-15-7-6-10-19-12-15)21(25(4,23)24)16-9-8-13(2)14(3)11-16/h6-12,17H,5H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWMVPHDFRZCSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CN=CC=C1)N(C2=CC(=C(C=C2)C)C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]-N-(pyridin-3-yl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4738258.png)

![2-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide](/img/structure/B4738268.png)
![1-benzyl-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B4738271.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-({5-[(pentafluorophenoxy)methyl]-2-furoyl}amino)-3-thiophenecarboxylate](/img/structure/B4738276.png)

![3,4-dimethyl-N-{[(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4738289.png)
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4738302.png)
![2-{4-[(2-bromophenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4738321.png)
![5-[(3-{[(2-methoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4738328.png)
![2-({5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4738329.png)

![N-(2-bromophenyl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide](/img/structure/B4738347.png)